molecular formula C11H14O B6181319 (6-methyl-2,3-dihydro-1H-inden-4-yl)methanol CAS No. 2624134-72-9

(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol

Cat. No. B6181319
CAS RN: 2624134-72-9
M. Wt: 162.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of indene derivatives often involves Michael addition reactions . For instance, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles have been reacted under Michael addition reaction conditions to produce a variety of compounds .


Chemical Reactions Analysis

The chemical reactions involving indene derivatives often involve Michael addition reactions . The progress of these reactions depends on the stability of the synthesized indanone derivatives .

Future Directions

The future directions for research on “(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. Given the broad range of biological activities exhibited by indene derivatives, these compounds could potentially be developed into new drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (6-methyl-2,3-dihydro-1H-inden-4-yl)methanol involves the reduction of 6-methyl-2,3-dihydro-1H-inden-4-one using sodium borohydride in methanol followed by the addition of a methanol solution of formaldehyde.", "Starting Materials": [ "6-methyl-2,3-dihydro-1H-inden-4-one", "sodium borohydride", "methanol", "formaldehyde" ], "Reaction": [ "To a stirred solution of 6-methyl-2,3-dihydro-1H-inden-4-one (1.0 g, 6.2 mmol) in methanol (20 mL) at 0°C was added sodium borohydride (0.3 g, 7.8 mmol) in small portions over 10 min.", "The reaction mixture was stirred at 0°C for 1 h and then allowed to warm to room temperature.", "A solution of formaldehyde (0.5 g, 8.3 mmol) in methanol (10 mL) was added dropwise to the reaction mixture at room temperature over 10 min.", "The reaction mixture was stirred at room temperature for 2 h and then quenched with water (10 mL).", "The resulting mixture was extracted with ethyl acetate (3 x 20 mL), and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "The crude product was purified by flash chromatography on silica gel (eluent: hexanes/ethyl acetate, 9:1) to afford (6-methyl-2,3-dihydro-1H-inden-4-yl)methanol as a colorless oil (0.6 g, 55% yield)." ] }

CAS RN

2624134-72-9

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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